2-Methylhept-2-enal
CAS No.: 30567-26-1
Cat. No.: VC18685434
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30567-26-1 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | 2-methylhept-2-enal |
| Standard InChI | InChI=1S/C8H14O/c1-3-4-5-6-8(2)7-9/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | IGNVJMUTQIKSHB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=C(C)C=O |
Introduction
Chemical Structure and Physical Properties
Molecular Characteristics
2-Methylhept-2-enal belongs to the class of enals, which are α,β-unsaturated aldehydes. Its structure (Figure 1) includes a heptenal chain with a methyl substituent at the second carbon and a conjugated double bond between carbons 2 and 3. The IUPAC name is derived from the parent hept-2-enal, with the methyl group appended to the second carbon.
Table 1: Key physicochemical properties of 2-methylhept-2-enal
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 126.19 g/mol |
| Boiling point | ~180–190°C (estimated) |
| Density | ~0.85–0.90 g/cm³ (estimated) |
| Odor | Fruity, green |
| Solubility | Low in water; soluble in organic solvents |
The exact boiling point and density remain unconfirmed due to limited experimental data, but estimates align with structurally similar compounds like 2-methyl-2-pentenal (boiling point: 137°C) . The conjugated double bond and aldehyde group confer reactivity typical of α,β-unsaturated carbonyl compounds, including participation in Michael additions and redox reactions .
Spectroscopic Features
The infrared (IR) spectrum of 2-methylhept-2-enal would exhibit characteristic stretches for the aldehyde group () and conjugated double bond (). Nuclear magnetic resonance (NMR) signals would include a deshielded aldehyde proton () and olefinic protons () .
Synthesis and Industrial Production
Laboratory Synthesis
While no direct synthesis route for 2-methylhept-2-enal is documented, analogous enals are typically prepared via aldol condensation or oxidation of allylic alcohols. For example:
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Aldol Condensation: Propanal and pentanal could undergo base-catalyzed condensation to form the α,β-unsaturated aldehyde backbone, followed by methylation.
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Oxidation: 2-Methylhept-2-enol may be oxidized using pyridinium chlorochromate (PCC) to yield the target aldehyde.
Industrial Methods
Industrially, 2-methylhept-2-enal is likely produced through catalytic dehydrogenation of 2-methylheptanol or via hydroformylation of 1-pentene derivatives . These processes are optimized for scalability and cost-efficiency, though proprietary details are undisclosed.
Applications in Flavor, Fragrance, and Chemistry
Flavor and Fragrance Industry
α,β-unsaturated aldehydes like 2-methylhept-2-enal contribute to the sensory profiles of foods and perfumes. For instance, 2-methyl-2-pentenal imparts fruity and green notes to safflower and tea , suggesting that 2-methylhept-2-enal could enhance citrus or herbal accords in fragrances. Regulatory evaluations of similar compounds classify them as safe at low concentrations, though specific thresholds for 2-methylhept-2-enal require further study .
Organic Synthesis
The compound’s electrophilic double bond makes it a valuable intermediate:
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Michael Additions: Reacts with nucleophiles (e.g., amines, thiols) to form β-substituted aldehydes.
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Reduction: Catalytic hydrogenation yields 2-methylheptanal, a saturated aldehyde used in plasticizers.
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Oxidation: Forms carboxylic acids (e.g., 2-methylheptanoic acid) under strong oxidizing conditions .
Research Gaps and Future Directions
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Analytical Standards: Certified reference materials are needed to quantify 2-methylhept-2-enal in consumer products.
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Toxicokinetics: In vivo studies to elucidate absorption, distribution, and excretion pathways.
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Green Synthesis: Developing biocatalytic routes using engineered enzymes for sustainable production.
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